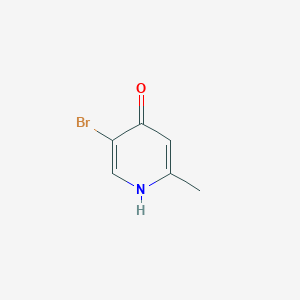

5-Bromo-2-methylpyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-6(9)5(7)3-8-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQXWJDCQRQDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methylpyridin-4-ol

Introduction

5-Bromo-2-methylpyridin-4-ol (CAS No. 1258287-39-6) is a halogenated pyridine derivative.[1] This class of compounds is of significant interest to the pharmaceutical and agrochemical industries due to the versatile reactivity of the pyridine scaffold. The strategic placement of a bromine atom, a methyl group, and a hydroxyl group provides multiple sites for chemical modification, making it a valuable building block in organic synthesis.[2][3] Understanding the fundamental physicochemical properties of this intermediate is paramount for its effective use in designing synthetic routes, predicting reaction outcomes, and formulating new chemical entities. This guide provides a comprehensive overview of its chemical identity, core physicochemical parameters, and validated experimental protocols for their determination, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is defined by its specific molecular structure and associated identifiers.

Caption: Molecular Structure of this compound.

| Identifier | Value | Source |

| CAS Number | 1258287-39-6 | [1] |

| Molecular Formula | C₆H₆BrNO | [1][4] |

| Molecular Weight | 188.02 g/mol | [1][4] |

| InChI Key | QWQXWJDCQRQDPD-UHFFFAOYSA-N | [4] |

| SMILES | OC1=CC(C)=NC=C1Br | [4][5] |

Core Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. While specific experimental data for this compound is sparse in publicly available literature, we can infer expected properties based on its structure and provide data for closely related isomers for context.[6]

| Property | Value / Expected Behavior | Notes |

| Physical State | Expected to be a solid at room temperature. | Based on related pyridinol structures. |

| Melting Point | Data not available. | A related isomer, 5-Bromo-2-hydroxy-4-methylpyridine (CAS 164513-38-6), has a melting point of 198-202 °C. |

| Boiling Point | Data not available. | High melting point suggests the boiling point is likely high and may occur with decomposition. |

| Solubility | Expected to have low solubility in water and non-polar solvents, but higher solubility in polar organic solvents (e.g., DMSO, DMF, alcohols). | The polar hydroxyl group and pyridine nitrogen contrast with the largely non-polar aromatic system. |

| pKa | Expected to have at least two pKa values: one acidic (for the pyridin-4-ol group, weakly acidic) and one basic (for the pyridine nitrogen, weakly basic). | The exact values are influenced by the electron-withdrawing bromine and electron-donating methyl group. |

| Topological Polar Surface Area (TPSA) | 38.93 Ų | [4] |

Experimental Protocols for Property Determination

To ensure scientific rigor, the determination of physicochemical properties must follow validated, systematic protocols. The following sections detail the methodologies for measuring key parameters of this compound.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range. The procedure is designed to achieve a slow, equilibrium-based heating rate to allow for precise observation of the phase transition.

Methodology: Capillary Method

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a watch glass. Tamp the open end of a glass capillary tube into the powder until a 2-3 mm column of packed sample is obtained.

-

Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.

-

Approximate Determination: Heat the apparatus rapidly to obtain a rough estimate of the melting point. This informs the starting temperature for the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.

-

Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting range is reported as T1-T2.

-

Validation: Repeat the precise determination at least twice to ensure reproducibility. The results should be consistent.

Solubility Profiling

Causality: The principle "like dissolves like" governs solubility. By systematically testing the compound in a range of solvents with varying polarities and pH, we can characterize its functional groups and predict its behavior in different environments, such as aqueous biological media or non-polar organic reaction solvents.[7]

Caption: Workflow for Qualitative Solubility Testing.

Methodology: Qualitative Analysis [8][9][10]

-

Water Solubility: Add approximately 30 mg of the compound to a test tube containing 1 mL of deionized water. Shake vigorously for 30-60 seconds. If the compound dissolves completely, it is water-soluble. Test the resulting solution with pH paper to determine if it is acidic or basic.[9]

-

Aqueous Base Solubility: If the compound is insoluble in water, test its solubility in 1 mL of 5% NaOH solution. Solubility indicates an acidic functional group, such as the pyridinol hydroxyl group.

-

Aqueous Acid Solubility: If the compound is insoluble in water and NaOH, test its solubility in 1 mL of 5% HCl solution. Solubility indicates a basic functional group, such as the pyridine nitrogen.[9][10]

-

Strong Acid Solubility: For compounds insoluble in the above, test solubility in 1 mL of cold, concentrated H₂SO₄. Solubility (often with a color change) suggests the presence of neutral compounds containing heteroatoms like oxygen or nitrogen.[7]

-

Organic Solvents: Test solubility in common organic solvents like methanol, ethanol, dichloromethane, and acetone to establish a profile for use in chemical reactions and purification.

pKa Determination

Causality: The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity or basicity in a solution. It is critical for predicting the ionization state of a drug at physiological pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method that measures the change in pH as a titrant is added, allowing for the precise determination of the pKa from the inflection point of the titration curve.[11][12]

Methodology: Potentiometric Titration [11][13]

-

System Calibration: Calibrate a potentiometer and a combined pH electrode using standard aqueous buffers of pH 4, 7, and 10.[13]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration, typically around 1 mM.[11] The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.[13]

-

Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[11]

-

Acidic pKa Determination: If an acidic pKa is expected, acidify the sample solution to ~pH 2 with 0.1 M HCl. Titrate the solution by adding small, precise aliquots of standardized 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.

-

Basic pKa Determination: If a basic pKa is expected, make the sample solution alkaline to ~pH 12 with 0.1 M NaOH. Titrate with standardized 0.1 M HCl.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by calculating the inflection point of the curve using the first or second derivative.

-

Validation: Perform the titration in triplicate to ensure the precision and accuracy of the determined pKa value.[11]

Applications in Research and Development

Halogenated pyridines are cornerstone intermediates in medicinal chemistry. This compound is a valuable synthon for several reasons:

-

Cross-Coupling Reactions: The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups to build molecular complexity.[14]

-

Nucleophilic Substitution: The pyridine ring can be further functionalized through nucleophilic substitution reactions.

-

Scaffold for Bioactive Molecules: The substituted pyridinol core is a "privileged structure" found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[1][15]

-

Handling: Avoid dust formation and inhalation. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

-

First Aid Measures:

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 4. 1258287-39-6 | this compound | Bromides | Ambeed.com [ambeed.com]

- 5. 1258287-39-6|this compound|BLD Pharm [bldpharm.com]

- 6. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. csub.edu [csub.edu]

- 10. scribd.com [scribd.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. mdpi.com [mdpi.com]

- 15. echemi.com [echemi.com]

- 16. spectrumchemical.com [spectrumchemical.com]

5-Bromo-2-methylpyridin-4-ol molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Bromo-2-methylpyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of this compound, a substituted pyridine derivative with significant potential in medicinal chemistry. We will explore its synthesis, spectroscopic signature, structural conformation, and the critical role of tautomerism, offering insights grounded in established chemical principles and supported by authoritative data.

Substituted pyridinols are a cornerstone of modern drug discovery. Their heterocyclic scaffold is prevalent in a wide array of bioactive molecules, prized for its ability to form key hydrogen bonds and engage in various intermolecular interactions with biological targets. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties. In the case of this compound, the bromine atom enhances lipophilicity and can serve as a handle for further synthetic transformations, while the methyl group can influence metabolic stability and steric interactions. A deep understanding of its molecular architecture is therefore fundamental to leveraging its full potential in drug design.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through several routes, often involving the bromination of a 2-methylpyridin-4-ol precursor.

Representative Synthetic Protocol

A common strategy for the synthesis of halogenated pyridines involves the direct halogenation of the corresponding pyridine derivative.

Experimental Workflow: Synthesis of this compound

Caption: A typical workflow for the synthesis of this compound.

Detailed Steps:

-

Dissolution: 2-methylpyridin-4-ol is dissolved in glacial acetic acid in a round-bottom flask.

-

Cooling: The solution is cooled in an ice bath to between 0 and 5 °C.

-

Bromination: N-Bromosuccinimide (NBS) is added slowly in portions to the stirred solution, maintaining the low temperature.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the final compound.

Spectroscopic Profile

The structural identity and purity of this compound are confirmed using a suite of spectroscopic methods.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations and Interpretation |

| ¹H NMR | A singlet for the methyl protons (around δ 2.3-2.5 ppm). Two singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. |

| ¹³C NMR | Resonances for all six carbon atoms. The carbon bearing the bromine (C-5) and the carbon bearing the hydroxyl group (C-4) will have characteristic chemical shifts. |

| Mass Spec. (EI) | A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a bromine-containing compound. |

| FT-IR (KBr) | A broad absorption band in the region of 3200-3400 cm⁻¹ for the O-H stretch. Aromatic C-H stretching just above 3000 cm⁻¹. C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. |

The Critical Role of Tautomerism

A key feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form.[1][2] This equilibrium is not static and is highly dependent on the molecule's environment.

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

In the gas phase, the hydroxy (enol) form is often favored.[3][4] However, in polar solvents and in the solid state, the equilibrium typically shifts significantly towards the pyridone (keto) form.[5] This is due to a combination of factors, including the high strength of the C=O bond and favorable intermolecular hydrogen bonding that stabilizes the pyridone tautomer.[1][5] The pyridone form also maintains aromaticity through the delocalization of the nitrogen lone pair into the ring.[1]

Molecular Conformation and Supramolecular Assembly

The three-dimensional conformation of this compound and its arrangement in the solid state are governed by a network of non-covalent interactions. While a specific crystal structure for this molecule is not publicly available, we can infer its likely interactions based on related compounds.

-

Hydrogen Bonding: The primary interaction driving the supramolecular assembly will be hydrogen bonding. In its favored pyridone tautomeric form, the N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as a strong hydrogen bond acceptor. This typically leads to the formation of chains or dimeric structures.

-

Halogen Bonding: The bromine atom at the C-5 position can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen.

-

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the overall stability of the crystal lattice.

Caption: Potential intermolecular interactions in the solid state.

Computational Insights

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the properties of molecules like this compound.[6][7] These methods can be used to:

-

Calculate the relative energies of the two tautomers to predict which is more stable in different environments.[4]

-

Predict spectroscopic data such as NMR chemical shifts and vibrational frequencies to aid in experimental characterization.[7]

-

Model electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.[6]

-

Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich and electron-poor regions, offering insights into intermolecular interactions.[6]

Relevance in Drug Development

The structural and electronic features of this compound make it an interesting scaffold for medicinal chemistry:

-

Target Interaction: The hydrogen bond donor (N-H) and acceptor (C=O) functionalities of the dominant pyridone tautomer are crucial for binding to protein targets like kinases.

-

Lipophilicity: The bromine atom significantly increases the molecule's lipophilicity, which can improve membrane permeability and cell uptake.

-

Metabolic Stability: The methyl group can sterically hinder metabolic attack at the adjacent position, potentially increasing the compound's half-life in vivo.

-

Synthetic Versatility: The bromine atom provides a reactive site for further chemical modification, such as through Suzuki or other palladium-catalyzed cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[8]

Conclusion

This compound is a molecule whose properties are defined by a delicate interplay of tautomerism, electronic effects of its substituents, and a capacity for forming robust intermolecular interactions. A thorough understanding of its synthesis, spectroscopic identity, and conformational preferences is essential for its effective application in the design and development of novel therapeutics. The insights provided in this guide serve as a foundational resource for researchers working with this and related heterocyclic systems.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Bromo-2-methylpyridin-4-ol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-2-methylpyridin-4-ol, a substituted pyridinone of significant interest to researchers and professionals in drug development and materials science. While the specific discovery history of this molecule is not extensively documented in readily available literature, its structural motifs are well-established in medicinal chemistry. This document will therefore focus on the logical synthesis, physicochemical properties, spectroscopic analysis, and potential applications of this compound, grounded in the established chemistry of pyridinones.

Introduction and Significance

This compound belongs to the pyridinone class of heterocyclic compounds. Pyridinones are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The introduction of a bromine atom to the pyridinone core is a common strategy in drug discovery to modulate the compound's pharmacokinetic and pharmacodynamic properties. Bromine can act as a bulky group to probe steric interactions in active sites, and the carbon-bromine bond can serve as a synthetic handle for further functionalization through cross-coupling reactions.[2]

The 2-methyl and 4-ol (or its tautomeric 4-oxo form) substituents further contribute to the molecule's chemical personality, offering sites for hydrogen bonding and potential for further derivatization. This guide will delve into the practical aspects of working with this versatile building block.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A crucial aspect of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. For this compound, this equilibrium is depicted below. In most contexts, the pyridone tautomer is the predominant and more stable form.[3] This is a critical consideration for understanding its reactivity and spectroscopic properties. Throughout this guide, the compound will be referred to as this compound, but it is implicit that it exists predominantly as the pyridone tautomer.

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Synthesis of this compound

A logical and efficient synthesis of this compound can be envisioned in two main stages: the construction of the 2-methylpyridin-4-ol core, followed by regioselective bromination.

Stage 1: Synthesis of the 2-Methylpyridin-4-ol Core

One of the most established methods for the synthesis of substituted pyridines is the Hantzsch pyridine synthesis, first reported in 1881.[4] A variation of this, the Guareschi-Thorpe synthesis, is particularly well-suited for producing pyridinone structures.[5] A plausible route to 2-methylpyridin-4-ol involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by hydrolysis and decarboxylation.

Caption: Synthetic pathway to the 2-methylpyridin-4-ol core.

Experimental Protocol: Synthesis of 2-Methylpyridin-4-ol

This protocol is adapted from established procedures for the synthesis of similar pyridinone structures.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and a suitable base such as piperidine or sodium ethoxide in ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

-

Hydrolysis and Decarboxylation: Treat the crude intermediate with a strong acid, such as concentrated hydrochloric acid, and heat to reflux for 2-4 hours.

-

Isolation: Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the 2-methylpyridin-4-ol. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Stage 2: Regioselective Bromination

The bromination of 4-pyridones is a well-studied reaction. The pyridone tautomer is highly activated towards electrophilic substitution, behaving similarly to a phenoxide ion.[3][6] The reaction with bromine in an aqueous solution is typically rapid. To achieve mono-bromination at the 5-position and avoid the formation of the 3,5-dibromo product, careful control of stoichiometry and pH is crucial.[6]

Caption: Regioselective bromination of the pyridinone core.

Experimental Protocol: Synthesis of this compound

This protocol is based on the kinetic studies of 4-pyridone bromination.[6]

-

Reaction Setup: Dissolve 2-methylpyridin-4-ol (1.0 eq) in an aqueous buffer solution with a pH of approximately 4 (e.g., an acetate buffer).

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same buffer dropwise with vigorous stirring.

-

Reaction: Allow the reaction to stir at low temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.

-

Isolation: The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

A patent for a similar compound, 5-bromo-2-methyl 4-hydroxypyridinecarboxylate, describes a multi-step synthesis starting from 2-amino-5-bromo-4-methylpyridine, which undergoes diazotization and hydrolysis to yield the 4-hydroxy functionality.[7] This alternative route highlights the versatility of synthetic approaches to this class of molecules.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical and spectroscopic properties of this compound. The spectroscopic data are predicted based on the analysis of structurally similar compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in DMSO and methanol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.5 (br s, 1H, N-H), ~7.8 (s, 1H, H-6), ~6.2 (s, 1H, H-3), ~2.3 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~175 (C=O), ~155 (C-2), ~140 (C-6), ~110 (C-3), ~105 (C-5), ~18 (CH₃) |

| IR (KBr, cm⁻¹) | ~3100-2800 (N-H, C-H stretching), ~1640 (C=O stretching), ~1560 (C=C stretching) |

| Mass Spectrometry (EI) | M⁺ peaks at m/z 187 and 189 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation may involve loss of CO, Br, and CH₃. |

Interpretation of Spectroscopic Data

-

¹H NMR: The broad singlet at high chemical shift (~11.5 ppm) is characteristic of the N-H proton in the pyridone tautomer. The two singlets in the aromatic region correspond to the protons at the C-6 and C-3 positions. The singlet at ~2.3 ppm is due to the methyl group at C-2.

-

¹³C NMR: The downfield signal at ~175 ppm is indicative of the carbonyl carbon (C-4) in the pyridone form. The remaining aromatic carbons and the methyl carbon appear at their expected chemical shifts.

-

IR Spectroscopy: The strong absorption band around 1640 cm⁻¹ is a key indicator of the carbonyl group in the pyridone ring.[8][9] The broad absorption in the high-wavenumber region is characteristic of N-H and C-H stretching vibrations.

-

Mass Spectrometry: The presence of a pair of molecular ion peaks with approximately equal intensity, separated by 2 m/z units, is a hallmark of a mono-brominated compound.[10] Common fragmentation pathways for pyridines include the loss of small molecules like HCN and cleavage of substituents.

Applications in Research and Development

The this compound scaffold is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[11][12] The pyridinone core can act as a hinge-binder in the ATP-binding site of many kinases, while the bromine atom provides a vector for further chemical exploration through reactions like Suzuki and Buchwald-Hartwig cross-coupling.

References

- 1. mdpi.com [mdpi.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. (PDF) Infrared Spectra of 2-Pyridone and 4-Pyridone [research.amanote.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Strategic Utility of 5-Bromo-2-methylpyridin-4-ol: An In-depth Technical Guide for Synthetic Chemists

Introduction: The Emerging Prominence of a Versatile Pyridinone Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of foundational scaffolds is a critical determinant of success. Substituted pyridines, and their pyridinone tautomers, represent a privileged class of heterocycles, forming the core of numerous biologically active molecules. Among these, 5-Bromo-2-methylpyridin-4-ol (CAS: 1258287-39-6) has emerged as a highly valuable and versatile building block. Its unique trifunctional architecture—a reactive bromine atom, a nucleophilic pyridin-4-ol moiety, and a directing methyl group—offers a powerful platform for the construction of complex molecular architectures and the systematic exploration of chemical space.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate for the efficient construction of novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a building block is paramount for its effective use in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1258287-39-6[1][2] |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Appearance | Solid (predicted) |

| Tautomerism | Exists in equilibrium with the 5-bromo-2-methyl-4-pyridone form. In polar solvents and the solid state, the pyridone tautomer is generally favored.[3][4] |

Spectroscopic Characterization:

While a comprehensive, publicly available dataset is still emerging, the expected spectroscopic signatures can be predicted based on its structure and data from closely related analogues. Vendor-supplied data confirms the following:

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electronic effects of the bromine, hydroxyl/oxo, and methyl groups.[1][5] |

| ¹³C NMR | Six distinct signals for the five pyridine ring carbons and the methyl carbon. The carbon bearing the bromine atom (C5) and the carbon bearing the hydroxyl group (C4) will have characteristic chemical shifts.[1] |

| IR Spectroscopy | Characteristic absorptions for O-H stretching (in the pyridinol tautomer), N-H stretching and C=O stretching (in the pyridone tautomer), and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine. |

Strategic Synthesis of this compound

The synthesis of substituted 4-hydroxypyridines can be approached through various strategies. While a direct, high-yield synthesis of this compound is not extensively documented in peer-reviewed literature, a robust multi-step route can be adapted from a patented procedure for a closely related derivative, methyl 5-bromo-4-hydroxy-2-methylpyridine-carboxylate. This synthesis highlights the chemical transformations required to construct this valuable scaffold.

The logical pathway begins with a commercially available starting material, 2-amino-5-bromo-4-methylpyridine, and proceeds through a series of carefully controlled transformations.

Workflow for the Synthesis of this compound (Adapted from Patent CN102321016A)

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol (Adapted from CN102321016A for a Derivative)

Step 1: Synthesis of 5-Bromo-4-methyl-2-nitropyridine

-

Rationale: This initial step introduces the nitro group, which will later be transformed into the desired hydroxyl group via a diazotization reaction.

-

Procedure:

-

Dissolve 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid at a low temperature (0-5°C).

-

Separately, prepare a mixture of concentrated sulfuric acid and 30% hydrogen peroxide, maintaining the temperature below 20°C.

-

Slowly add the peroxide mixture to the solution of the starting material, keeping the reaction temperature between 5°C and 15°C.

-

After the reaction is complete, pour the mixture into an ice-water bath and adjust the pH to 7-8 with a suitable base to precipitate the product.

-

Filter, wash the solid with water, and dry to obtain 5-bromo-4-methyl-2-nitropyridine.

-

Step 2-5: Conversion to Methyl 5-bromo-4-hydroxy-2-methylpyridine-carboxylate

-

Rationale: This sequence of reactions transforms the methyl group at the 4-position into a carboxylic acid, which is then esterified. The nitro group is subsequently reduced to an amine, which is then converted to a hydroxyl group via a Sandmeyer-type reaction.

-

Procedure Summary:

-

Oxidation of the methyl group: The 4-methyl group of 5-bromo-4-methyl-2-nitropyridine is oxidized to a carboxylic acid using a strong oxidizing agent like sodium dichromate in concentrated sulfuric acid.

-

Esterification: The resulting carboxylic acid is esterified to the methyl ester using thionyl chloride in methanol.

-

Reduction of the nitro group: The nitro group is reduced to an amino group using iron powder in acetic acid.

-

Diazotization and Hydrolysis: The amino group is converted to a diazonium salt with sodium nitrite in dilute sulfuric acid, which then hydrolyzes to the hydroxyl group upon warming.

-

Step 6: Final Hydrolysis and Decarboxylation to this compound

-

Rationale: The final step involves the hydrolysis of the ester and subsequent decarboxylation to yield the target molecule. This is a standard transformation in organic chemistry.

-

Procedure:

-

Heat the methyl 5-bromo-4-hydroxy-2-methylpyridine-carboxylate in an aqueous acidic or basic solution.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Neutralize the reaction mixture to precipitate the product.

-

Filter, wash with water, and dry to obtain this compound.

-

Core Application: A Versatile Building Block for Cross-Coupling Reactions

The primary synthetic utility of this compound lies in its capacity to act as a versatile substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents. This capability is crucial for building molecular complexity and generating libraries of compounds for biological screening.

Logical Framework for Utilizing this compound in Synthesis

References

- 1. 1258287-39-6|this compound|BLD Pharm [bldpharm.com]

- 2. 1258287-39-6 | this compound | Bromides | Ambeed.com [ambeed.com]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-methylpyridin-4-ol Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 5-Bromo-2-methylpyridin-4-ol Scaffolds

The pyridin-4-ol (or 4-pyridone) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position creates the versatile building block, this compound. This trifunctionalized heterocycle offers a unique combination of reactive handles for further chemical elaboration, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The pyridinol core itself can be O-alkylated or O-arylated, and the methyl group can be a site for further functionalization. These application notes provide a comprehensive guide to the synthesis of this compound and its subsequent derivatization, with a focus on robust and reproducible protocols for researchers in organic synthesis and drug discovery.

Overview of Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the synthesis of this compound. The first and most established approach involves a two-step sequence starting from the readily available 2-amino-4-methylpyridine. This strategy relies on a regioselective bromination followed by a diazotization-hydrolysis to install the 4-hydroxyl group. A second, alternative approach involves the initial synthesis of the 2-methylpyridin-4-ol core, followed by direct bromination at the 5-position.

Primary Synthetic Route: From 2-Amino-4-methylpyridine

This robust two-step pathway is generally preferred due to the predictable regioselectivity of the bromination step on the electron-rich 2-aminopyridine ring system.

The Strategic Utility of 5-Bromo-2-methylpyridin-4-ol as a Precursor for Novel Antiviral Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of emerging and evolving viral pathogens necessitates a robust and innovative pipeline for new antiviral therapeutics. Within the vast landscape of medicinal chemistry, the pyridin-4-one scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds, including several FDA-approved drugs.[1][2] This document provides a detailed exploration of 5-Bromo-2-methylpyridin-4-ol, a versatile and strategically functionalized precursor for the synthesis of novel antiviral compounds. While direct examples of antiviral agents synthesized from this specific starting material are not extensively documented in publicly accessible literature, its chemical architecture offers a compelling platform for the generation of diverse compound libraries for antiviral screening.

This guide will elucidate the rationale behind utilizing this precursor, propose a representative synthetic pathway to a novel antiviral scaffold, provide detailed experimental protocols, and outline a workflow for virological assessment.

The Rationale for Employing this compound in Antiviral Drug Discovery

The chemical structure of this compound presents three key points for diversification, making it an ideal starting material for creating a library of potential antiviral drug candidates. The pyridin-4-one core itself is a bioisostere for several key biological recognition motifs and is present in antiviral drugs such as the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine.[2] The strategic placement of the bromo, methyl, and hydroxyl groups allows for a variety of chemical modifications:

-

The 5-Bromo Substituent: This is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino moieties, significantly expanding the chemical space that can be explored.

-

The 4-Hydroxyl Group: This group can be alkylated or arylated to introduce further diversity. Ether linkages can modulate the compound's solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical pharmacokinetic properties.

-

The 2-Methyl Group: While less reactive, this group can influence the steric and electronic properties of the pyridine ring, potentially impacting binding to a biological target.

The combination of these features allows for a systematic and efficient approach to structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

A Representative Synthetic Pathway: From Precursor to a Novel Bicyclic Pyridinone Antiviral Candidate

The following is a proposed, chemically sound synthetic route to a novel bicyclic pyridinone, a scaffold that has shown promise in the development of influenza virus inhibitors.[3] This pathway is presented to illustrate the potential of this compound as a starting material.

Caption: Proposed synthetic workflow from this compound.

Protocol 1: Synthesis of Ethyl 2-((5-bromo-2-methylpyridin-4-yl)oxy)acetate

Objective: To introduce an ester-containing side chain via O-alkylation of the hydroxyl group.

Materials:

-

This compound (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Potassium carbonate (K2CO3), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound and anhydrous acetone.

-

Stir the suspension and add anhydrous potassium carbonate.

-

To this mixture, add ethyl bromoacetate dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure ethyl 2-((5-bromo-2-methylpyridin-4-yl)oxy)acetate.

Rationale: The use of a weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group, facilitating the SN2 reaction with ethyl bromoacetate. Acetone is a suitable polar aprotic solvent for this reaction.

Protocol 2: Synthesis of a Fused Dihydropyranopyridinone Intermediate

Objective: To perform an intramolecular cyclization to form a bicyclic core.

Materials:

-

Ethyl 2-((5-bromo-2-methylpyridin-4-yl)oxy)acetate (1.0 eq)

-

Sodium ethoxide (NaOEt) solution in ethanol

-

Ethanol, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere

Procedure:

-

Dissolve the product from Protocol 1 in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium ethoxide in ethanol.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the fused dihydropyranopyridinone intermediate.

Rationale: The strong base, sodium ethoxide, will facilitate an intramolecular Dieckmann condensation or a similar cyclization to form the six-membered dihydropyranone ring fused to the pyridinone core.

Protocol 3: Suzuki Coupling for Final Compound Diversification

Objective: To introduce an aryl group at the 5-position of the pyridinone ring.

Materials:

-

Fused dihydropyranopyridinone intermediate (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq)

-

Sodium carbonate (Na2CO3) solution (2M)

-

1,4-Dioxane

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the fused dihydropyranopyridinone intermediate, the desired arylboronic acid, and the palladium catalyst.

-

Add 1,4-dioxane and the aqueous sodium carbonate solution.

-

Heat the mixture to reflux (typically 80-100 °C) for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the final compound by column chromatography or recrystallization.

Rationale: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds. The bromine atom on the pyridinone ring is an excellent substrate for this reaction, allowing for the introduction of a wide variety of commercially available aryl and heteroaryl boronic acids.

Antiviral Activity Evaluation: A General Workflow

Once a library of compounds has been synthesized, a systematic evaluation of their antiviral activity is required. The specific assays will depend on the target virus.

Caption: A generalized workflow for antiviral compound screening.

Protocol 4: General Cytopathic Effect (CPE) Reduction Assay for Primary Antiviral Screening

Objective: To identify compounds that inhibit virus-induced cell death.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., MDCK for influenza, Vero for Herpes Simplex Virus)

-

96-well cell culture plates

-

Virus stock of known titer

-

Cell culture medium

-

Test compounds dissolved in DMSO

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed the 96-well plates with the host cells and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

-

Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 2-5 days).

-

At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the percentage of CPE reduction for each compound concentration.

Data Analysis: The half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%, is determined from the dose-response curve. A parallel cytotoxicity assay (without virus) is crucial to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is a critical parameter for identifying promising candidates with a good therapeutic window.

Mechanism of Action: The Importance of the Pyridinone Scaffold

The pyridinone core is a key pharmacophore in many antiviral agents. For example, in HIV-1 NNRTIs like doravirine, the pyridinone ring system is crucial for binding to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function.[4] For influenza, some pyridinone derivatives have been shown to inhibit the viral neuraminidase.[3] The specific mechanism of action for novel compounds derived from this compound would need to be elucidated through further studies, such as enzyme inhibition assays, time-of-addition studies, and resistance profiling.

Caption: Simplified representation of a potential antiviral mechanism.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel antiviral compounds. Its strategically placed functional groups allow for the efficient generation of diverse chemical libraries through well-established synthetic methodologies. The protocols and workflows outlined in this document provide a foundational framework for researchers to explore the potential of this and related pyridin-4-ol precursors in the ongoing search for new and effective antiviral therapies. The inherent "drug-like" properties of the pyridinone core, combined with the potential for extensive chemical modification, make this a compelling area for further investigation in the field of antiviral drug discovery.

References

- 1. Synthesis and antiviral activity of 4-benzyl pyridinone derivatives as potent and selective non-nucleoside human immunodeficiency virus type 1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

Scale-up synthesis of 5-Bromo-2-methylpyridin-4-ol

An Application Note for the Scale-Up Synthesis of 5-Bromo-2-methylpyridin-4-ol: A Comprehensive Guide for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed and robust protocol for the scale-up synthesis of this compound, a critical building block in the development of novel pharmaceuticals. The synthesis is designed for scalability, prioritizing safety, efficiency, and high purity of the final product. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step experimental procedure, and address potential challenges, including purification strategies to manage tautomerism. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a reliable method for producing significant quantities of this key intermediate.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted pyridin-4-ol scaffolds are prevalent in a wide range of biologically active molecules and approved drugs. The unique electronic properties and hydrogen bonding capabilities of the pyridin-4-ol ring system make it a privileged structure in medicinal chemistry. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring provides a versatile handle for further chemical modifications. Specifically, this compound serves as a crucial intermediate in the synthesis of kinase inhibitors and other targeted therapies.[1][2] The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures.[2][3]

Strategic Approach to Synthesis

The selected synthetic route for the scale-up production of this compound is a multi-step process commencing from the readily available starting material, 2-amino-4-methylpyridine. This pathway is advantageous due to the relatively low cost of the starting material and the well-established transformations involved. The key steps include bromination, diazotization, and subsequent hydrolysis to install the desired functionalities on the pyridine core.

A critical consideration in the synthesis of pyridin-4-ols is the potential for tautomerism between the pyridin-4-ol and the pyridin-4-one forms.[4] This equilibrium can present challenges during purification and characterization. Our protocol addresses this by optimizing the workup and purification conditions to favor the isolation of the desired tautomer.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for the preparation of this compound.

Caption: Synthetic route from 2-Amino-4-methylpyridine to this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale-up synthesis. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This initial step involves the selective bromination of 2-amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS) as the brominating agent in N,N-Dimethylformamide (DMF).[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4-methylpyridine | 108.14 | 50.0 g | 0.462 mol |

| N-Bromosuccinimide (NBS) | 177.98 | 82.3 g | 0.462 mol |

| N,N-Dimethylformamide (DMF) | - | 250 mL | - |

| Acetonitrile | - | As needed for washing | - |

| Water | - | As needed for washing | - |

Procedure:

-

In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 50.0 g of 2-amino-4-methylpyridine in 250 mL of DMF.

-

Cool the resulting solution to 0 °C in an ice-water bath.

-

In a separate beaker, dissolve 82.3 g of NBS in 150 mL of DMF.

-

Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution over 1-2 hours, ensuring the internal temperature is maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 8-10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

-

Pour the reaction mixture into 1 L of ice-water with vigorous stirring. A solid precipitate will form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and wash the solid thoroughly with water (3 x 200 mL).

-

Wash the crude solid with cold acetonitrile (2 x 100 mL) to remove impurities.[5]

-

Dry the resulting solid under vacuum at 50 °C to a constant weight to yield 2-amino-5-bromo-4-methylpyridine as a solid.

Expected Yield: Approximately 80-85%.

Step 2: Synthesis of this compound

This step involves the diazotization of the amino group in 2-amino-5-bromo-4-methylpyridine, followed by hydrolysis of the diazonium salt to the corresponding pyridin-4-ol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-bromo-4-methylpyridine | 187.04 | 60.0 g | 0.321 mol |

| Sulfuric Acid (98%) | 98.08 | 150 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 24.5 g | 0.355 mol |

| Water | - | As needed | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed for pH adjustment | - |

| Ethyl Acetate | - | As needed for extraction | - |

Procedure:

-

In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 60.0 g of 2-amino-5-bromo-4-methylpyridine to 150 mL of concentrated sulfuric acid while cooling in an ice-salt bath. Maintain the temperature below 10 °C.

-

In a separate beaker, dissolve 24.5 g of sodium nitrite in 50 mL of cold water.

-

Cool the reaction flask to -5 °C to 0 °C.

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

-

In a separate 2 L beaker, bring 500 mL of water to a boil.

-

Carefully and slowly add the reaction mixture to the boiling water. Vigorous gas evolution (N₂) will occur.

-

Heat the resulting solution at reflux for 2 hours.

-

Cool the solution to room temperature.

-

Adjust the pH of the solution to 7-8 with a concentrated sodium hydroxide solution while cooling in an ice bath.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

The aqueous filtrate can be extracted with ethyl acetate (3 x 200 mL) to recover any dissolved product.

-

Combine the collected solid and the residue from the evaporated organic extracts.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Expected Yield: Approximately 60-70%.

Characterization and Purity Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

Caption: Analytical workflow for the characterization of this compound.

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methyl group.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

-

LC-MS: Liquid chromatography-mass spectrometry will confirm the molecular weight of the product.

-

HPLC: High-performance liquid chromatography can be used to determine the purity of the final compound, which should be ≥98%.

Safety and Handling

-

2-Amino-4-methylpyridine: Harmful if swallowed. Causes skin and eye irritation.

-

N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.

-

Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Add to water slowly and with caution.

-

Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

-

This compound: The toxicological properties have not been fully investigated. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure complete consumption of starting material by TLC. Minimize washing with acetonitrile if the product shows significant solubility. |

| Formation of di-brominated product | Excess NBS or elevated reaction temperature. | Maintain the reaction temperature below 5 °C during NBS addition. Use a stoichiometric amount of NBS. |

| Difficulty in isolating the product in Step 2 | Product is soluble in the aqueous layer. | Perform multiple extractions with ethyl acetate. Adjust the pH carefully to ensure complete precipitation. |

| Impure final product | Incomplete reaction or inefficient purification. | Monitor the reaction closely. Optimize the recrystallization solvent system. Consider column chromatography for higher purity if needed. |

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed procedures and safety guidelines, researchers and drug development professionals can reliably produce this valuable intermediate for their research and development needs. The outlined synthetic strategy is both efficient and cost-effective, making it suitable for scale-up operations.

References

Application of 5-Bromo-2-methylpyridin-4-ol in medicinal chemistry

An In-depth Technical Guide to the Application of the 5-Bromo-2-methylpyridine Scaffold in Medicinal Chemistry, with a Focus on 5-Bromo-2-methylpyridin-4-ol

Authored by: A Senior Application Scientist

Introduction: The Privileged 5-Bromo-2-methylpyridine Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile starting points for the synthesis of diverse compound libraries with a high probability of biological activity. The 5-bromo-2-methylpyridine core is one such scaffold. Its inherent electronic properties and strategically positioned functionalization points make it a cornerstone in the synthesis of targeted therapies.

This guide focuses on the utility of this scaffold, with a specific entry point into this compound. This compound exists in tautomeric equilibrium with its pyridinone form, 5-Bromo-4-methyl-2(1H)-pyridinone. While direct and extensive literature on the specific applications of this compound is nascent, the broader family of 5-bromo-2-methylpyridine derivatives, particularly its amino-substituted isomers, is exceptionally well-documented in medicinal chemistry.[1][2][3][4] These isomers serve as powerful analogues to illustrate the vast potential of the core scaffold in developing next-generation therapeutics, from kinase inhibitors in oncology to novel antiviral agents.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the scaffold's properties, key applications, and detailed, field-proven protocols for its use in a laboratory setting.

Physicochemical Properties and Reactivity: A Comparative Overview

The strategic placement of the bromo, methyl, and a key functional group (hydroxyl or amino) dictates the molecule's reactivity and physical properties. The bromine atom, in particular, is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[2][5][6]

| Property | 5-Bromo-2-hydroxy-4-methylpyridine | 2-Amino-5-bromo-4-methylpyridine |

| CAS Number | 164513-38-6 | 98198-48-2[7] |

| Molecular Formula | C₆H₆BrNO | C₆H₇BrN₂[7] |

| Molecular Weight | 188.02 g/mol | 187.04 g/mol [7] |

| Appearance | Solid | Pale yellow crystalline solid[7] |

| Melting Point | 198-202 °C | 148-151 °C[7] |

| Key Reactivity Point | Bromine at C5 for cross-coupling; nucleophilic hydroxyl/pyridinone oxygen. | Bromine at C5 for cross-coupling; nucleophilic amino group at C2 for amide bond formation or heterocycle synthesis.[1] |

The amino group in isomers like 2-amino-5-bromo-4-methylpyridine is a critical anchor for interacting with biological targets, often forming crucial hydrogen bonds with the hinge region of kinase ATP-binding sites.[2][8] The bromine at the 5-position serves as a primary vector for synthetic elaboration via reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the systematic exploration of structure-activity relationships (SAR).[2][5][6]

Core Applications in Medicinal Chemistry

Kinase Inhibitors for Oncology and Inflammatory Diseases

The 5-bromo-2-methylpyridine scaffold is a well-established pharmacophore in the design of potent and selective kinase inhibitors.[2][6] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[1][8]

-

Mechanism of Action: Derivatives are often designed to fit into the ATP-binding pocket of a target kinase. The pyridine nitrogen and the exocyclic amino group (in amino-isomers) typically form hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition. The bromine position is then used to introduce larger aryl or heteroaryl moieties that can access deeper hydrophobic pockets, significantly enhancing both potency and selectivity.[2]

-

Key Kinase Targets:

-

p38 MAP Kinase: A key regulator of inflammatory responses. Pyridinylimidazole-based inhibitors, synthesized from brominated aminopyridine precursors, are a prominent class of p38 inhibitors.[8]

-

Anaplastic Lymphoma Kinase (ALK): A driver of certain cancers. The scaffold is used to build inhibitors that block the constitutively active ALK fusion protein.[6]

-

Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, a critical process in cell division. Inhibitors based on this scaffold can induce apoptosis in cancer cells by disrupting this process.[7]

-

Antiviral Agents

The pyridine and pyrimidinone cores are also valuable in the development of antiviral therapies. While direct examples using this compound are scarce, the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinones has been reported, and these compounds have been evaluated for antiviral activity.[9] This demonstrates a plausible application pathway for the scaffold, where it serves as a precursor to fused heterocyclic systems with potential to interfere with viral replication.[9][10][11]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of compounds derived from the 5-bromo-2-methylpyridine scaffold. These are based on established procedures and provide a robust framework for laboratory execution.[8][12]

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for introducing an aryl group at the C5 position of a 5-bromo-2-methylpyridine derivative, a key step in building molecular complexity.

Objective: To synthesize a 5-aryl-2-methylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

5-Bromo-2-methylpyridine derivative (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water 4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add the 5-bromo-2-methylpyridine derivative (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

-

Reaction: Heat the mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of a synthesized compound against a target kinase.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

-

Test compound (serially diluted in DMSO)

-

Target Kinase

-

Kinase Substrate (e.g., a specific peptide or protein)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Dispense test compounds in DMSO and control solutions into the wells of a 384-well plate. Typically, this is done as a serial dilution to generate a dose-response curve.

-

Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Reaction Termination: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software.

Conclusion

This compound and its related isomers represent a high-value, privileged scaffold in medicinal chemistry. The strategic positioning of its functional groups provides a robust and versatile platform for the synthesis of diverse small molecules. As demonstrated through its extensive application in the development of kinase inhibitors, this core structure is adept at interacting with key biological targets. The provided protocols for synthesis and biological evaluation offer a solid foundation for researchers to explore the potential of this scaffold further, paving the way for the discovery of novel therapeutics to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. remedypublications.com [remedypublications.com]

- 12. mdpi.com [mdpi.com]

5-Bromo-2-methylpyridin-4-ol in the synthesis of Cabotegravir analogues

Application Note & Protocols

Topic: Strategic Application of 5-Bromo-2-methylpyridin-4-ol in the Synthesis of Novel Cabotegravir Analogues

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and antiviral research.

Abstract: Cabotegravir, a potent HIV-1 integrase strand transfer inhibitor (INSTI), represents a significant advancement in antiretroviral therapy, particularly with its long-acting injectable formulation.[1] The development of analogues is crucial for expanding the therapeutic window, overcoming potential drug resistance, and improving pharmacokinetic profiles. The pyridin-4-ol core is a privileged scaffold in many INSTIs, essential for chelating magnesium ions in the enzyme's active site.[2][3] This document provides a detailed guide on the strategic use of this compound, a versatile building block, for the synthesis of novel Cabotegravir analogues. We present validated protocols for the synthesis of this key intermediate and its subsequent elaboration into a representative analogue, underpinned by mechanistic insights and authoritative references.

Introduction: The Rationale for Cabotegravir Analogue Synthesis

Cabotegravir is structurally similar to Dolutegravir, differing in the fused ring system, which impacts its metabolic profile and allows for its formulation as a long-acting nanosuspension.[4][5] The core structure features a carbamoyl pyridinone motif responsible for its mechanism of action against HIV-1 integrase.[6][7] The development of new analogues is driven by the need to address emergent viral resistance and to explore structure-activity relationships (SAR) that could lead to agents with enhanced potency or differentiated pharmacological properties.

The pyridin-4-ol moiety (which exists in tautomeric equilibrium with the pyridin-4-one form) is a cornerstone of this class of inhibitors.[3] Strategic functionalization of this core is a primary method for generating novel chemical entities. This compound serves as an ideal starting point for such explorations. The bromine atom at the 5-position provides a reactive handle for introducing diverse substituents via well-established cross-coupling reactions, while the methyl group at the 2-position mimics the substitution pattern found in Cabotegravir and related drugs.

The Keystone Intermediate: this compound

The utility of any synthetic campaign hinges on the efficient and reliable production of its key building blocks. This compound is valued for its trifunctional nature:

-

The Bromine Atom: A versatile functional group for C-C and C-N bond formation (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), enabling the introduction of various aryl, heteroaryl, or alkyl groups.

-

The Pyridin-4-ol: The core pharmacophore that can be further elaborated.

-

The Methyl Group: A fixed structural element that maintains a key interaction motif found in established integrase inhibitors.

Below is the chemical structure of this pivotal intermediate.

Caption: Figure 1. Structure of this compound

Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of substituted pyridinols, starting from 2-amino-4-methylpyridine. The process involves a Sandmeyer-type reaction following bromination.

Caption: Figure 2. Synthetic workflow for this compound.

Step-by-Step Methodology:

Part A: Bromination of 2-Amino-4-methylpyridine

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2-amino-4-methylpyridine (21.6 g, 0.2 mol) and glacial acetic acid (200 mL). Stir until fully dissolved.

-

Cool the mixture to 10-15 °C in an ice-water bath.

-

Slowly add bromine (35.2 g, 0.22 mol) dropwise via the dropping funnel over 1 hour, ensuring the temperature does not exceed 20 °C. Causality: This slow addition and temperature control are critical to prevent over-bromination and manage the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.

-

Pour the reaction mixture onto 500 g of crushed ice and neutralize carefully with a 50% aqueous NaOH solution until the pH is ~8-9.

-

The resulting precipitate, 2-amino-5-bromo-4-methylpyridine[8], is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum.

Part B: Diazotization and Hydrolysis

-

In a 1 L beaker, slowly add concentrated sulfuric acid (150 mL) to water (200 mL) with cooling.

-

To this diluted acid, add the dried 2-amino-5-bromo-4-methylpyridine (37.4 g, 0.2 mol) from Part A. Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (15.2 g, 0.22 mol) in water (50 mL). Add this solution dropwise to the slurry over 90 minutes, maintaining the temperature below 5 °C. Causality: This step forms the unstable diazonium salt. Low temperature is essential to prevent its premature decomposition and side reactions.

-

Stir the mixture for an additional hour at 0-5 °C.

-

In a separate 2 L flask, bring 500 mL of water to a boil. Cautiously add the cold diazonium salt solution to the boiling water in portions. Vigorous nitrogen evolution will occur.

-

After the addition is complete, boil the solution for another 30 minutes to ensure complete hydrolysis.

-